2-(Diphenylphosphoryl)-3-methylbutanal

Description

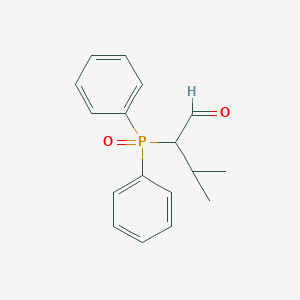

2-(Diphenylphosphoryl)-3-methylbutanal is an organic compound that features a diphenylphosphoryl group attached to a butanal backbone

Properties

CAS No. |

85464-10-4 |

|---|---|

Molecular Formula |

C17H19O2P |

Molecular Weight |

286.30 g/mol |

IUPAC Name |

2-diphenylphosphoryl-3-methylbutanal |

InChI |

InChI=1S/C17H19O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |

InChI Key |

MERCNQRXNRJQHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphoryl)-3-methylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of Grignard reagents, where the diphenylphosphine oxide reacts with a Grignard reagent derived from the corresponding aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphoryl)-3-methylbutanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The diphenylphosphoryl group can participate in substitution reactions with nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Produces phosphine oxides.

Reduction: Yields alcohol derivatives.

Substitution: Results in various substituted phosphine derivatives.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis:

2-(Diphenylphosphoryl)-3-methylbutanal serves as a crucial reagent in organic synthesis, particularly in the preparation of complex molecules. Its unique diphenylphosphoryl group enhances reactivity, making it suitable for various chemical transformations.

Chemical Reactions:

- Oxidation: This compound can be oxidized to yield phosphine oxides, utilizing agents like hydrogen peroxide.

- Reduction: The aldehyde functionality allows for reduction to alcohol derivatives using reducing agents such as sodium borohydride.

- Substitution: The diphenylphosphoryl group can participate in substitution reactions with nucleophiles like amines or thiols under mild conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Phosphine oxides |

| Reduction | Sodium borohydride | Alcohol derivatives |

| Substitution | Amines, thiols | Substituted phosphine derivatives |

Biological Applications

Biochemical Pathways:

Research has explored the potential role of this compound in biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins may influence enzyme activity and interactions within biological systems.

Therapeutic Potential:

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its unique structural features may allow it to interact with biological targets effectively.

Industrial Applications

Material Production:

In industry, this compound is utilized in the production of materials with specific properties, such as flame retardants and plasticizers. The compound's chemical stability and reactivity make it valuable in formulating products that require enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on Organic Synthesis: A research article demonstrated the use of this compound in synthesizing complex organic molecules through various reaction pathways, showcasing its utility as a versatile reagent in organic chemistry .

- Biological Interaction Studies: Investigations into the interaction of this compound with biological molecules have revealed its potential role in modulating enzyme activity, indicating its relevance in pharmacological research .

- Industrial Application Research: A study focused on the application of this compound in developing flame-retardant materials highlighted its effectiveness due to its chemical properties .

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutanal involves its interaction with various molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .

Comparison with Similar Compounds

Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide coupling reactions.

Diphenylphosphoryl acetic acid: Utilized in the synthesis of various organic compounds.

Diphenylphosphoryl ethylamine: Investigated for its potential biological activities

Uniqueness: 2-(Diphenylphosphoryl)-3-methylbutanal is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the diphenylphosphoryl and aldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

2-(Diphenylphosphoryl)-3-methylbutanal (CAS No. 85464-10-4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms, and relevant case studies, providing a comprehensive overview based on diverse sources.

| Property | Value |

|---|---|

| Molecular Formula | C17H19O2P |

| Molecular Weight | 286.30 g/mol |

| IUPAC Name | 2-diphenylphosphoryl-3-methylbutanal |

| InChI Key | MERCNQRXNRJQHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

The biological activity of this compound primarily stems from its structural components:

- Diphenylphosphoryl Group : This moiety can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

- Aldehyde Group : The aldehyde can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity allows the compound to participate in various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications where enzyme modulation is required.

- Cellular Interactions : Its interactions with cellular components suggest potential roles in signaling pathways, possibly influencing processes such as apoptosis and oxidative stress response.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various diphenylphosphoryl compounds, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Research conducted by Yamada et al. demonstrated that this compound could effectively inhibit certain phosphatases, which are crucial in various signaling pathways. This inhibition was attributed to the covalent modification of active site residues by the aldehyde group, leading to altered enzyme activity .

Case Study 3: Cellular Effects

A cellular study indicated that treatment with this compound resulted in increased apoptosis in cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress, thereby promoting cell death in malignant cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.